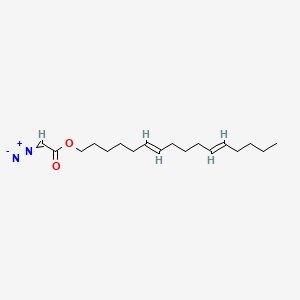![molecular formula C7H11F3Si B13808668 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bicyclo[221]heptanyl(trifluoro)silane is a compound that belongs to the class of bicyclic silanes It features a bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead carbon, and a trifluorosilane group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trifluorosilane reagents. One common method is the hydrosilylation of bicyclo[2.2.1]hept-2-ene with trifluorosilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced silane compounds.
Substitution: The trifluorosilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2-Bicyclo[221]heptanyl(trifluoro)silane, such as hydroxylated, aminated, and alkylated compounds
Scientific Research Applications
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane involves its interaction with molecular targets and pathways in various chemical and biological systems. The trifluorosilane group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for designing molecules with specific properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the trifluorosilane group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a double bond in the bicyclic ring system.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic ring, providing different chemical properties.
Uniqueness
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane is unique due to the presence of the trifluorosilane group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of various functionalized derivatives. Additionally, the bicyclic structure provides a rigid and stable framework, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H11F3Si |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(trifluoro)silane |
InChI |
InChI=1S/C7H11F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
FGDZMOUKROXUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


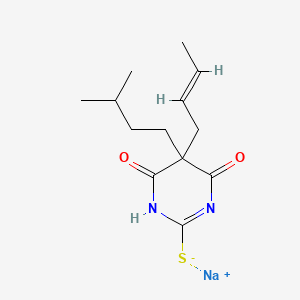
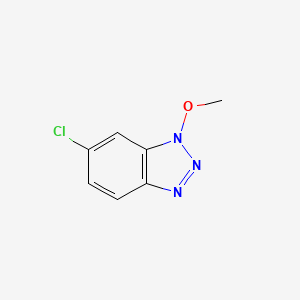

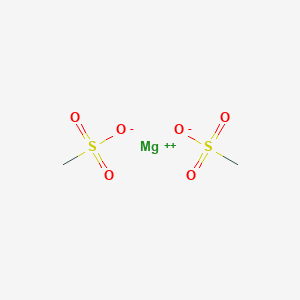
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)

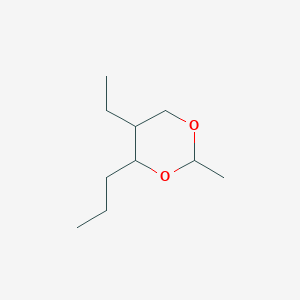
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)

![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
